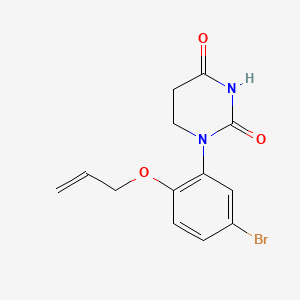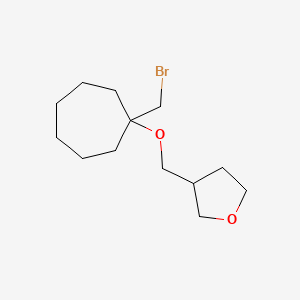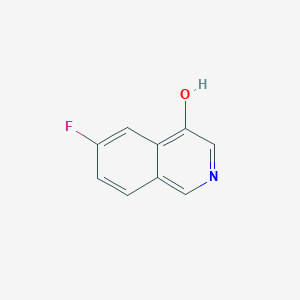
6-Fluoroisoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroisoquinolin-4-ol is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinolin-4-ol typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to introduce the fluorine atom at the desired position. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available isoquinoline. The steps include selective fluorination, hydroxylation, and purification through techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various fluorinated and hydroxylated isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Fluoroisoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinolin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets due to its high electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
6-Fluoroquinolin-4-ol: Similar structure but with a quinoline ring instead of isoquinoline.
6-Fluoroisoquinolin-3-ol: Differing by the position of the hydroxyl group.
Fluoroquinolones: A broader class of compounds with similar fluorinated structures used as antibiotics
Uniqueness: 6-Fluoroisoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and hydroxyl group on the isoquinoline ring makes it a versatile intermediate for various synthetic applications and enhances its potential as a bioactive molecule .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoroisoquinolin-4-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H |
InChI Key |
JMBQIDXDDTZYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
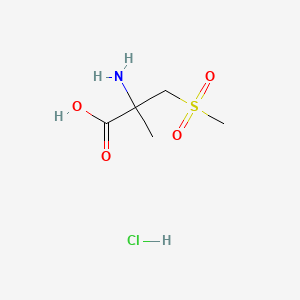
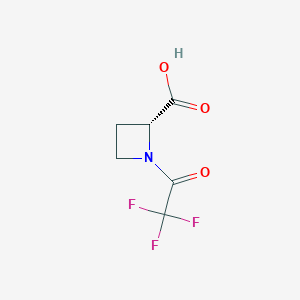
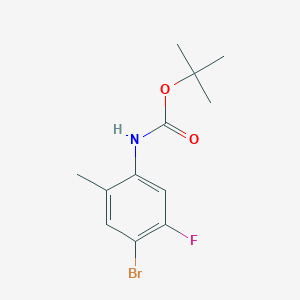
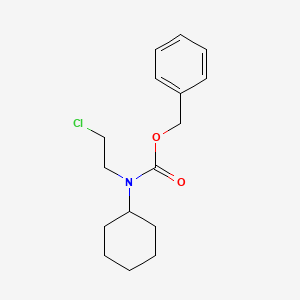
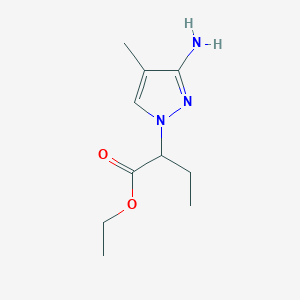
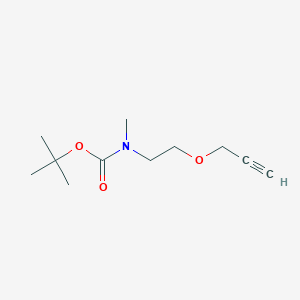
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
